molecular formula C17H17N3O2 B5298979 N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide

N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide

Cat. No. B5298979
M. Wt: 295.34 g/mol
InChI Key: CDUYOLGNEYQMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide, also known as MPF, is a synthetic compound that has been studied for its potential applications in scientific research. MPF belongs to the class of pyrazole compounds and has a furan ring attached to it.

Scientific Research Applications

N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide has also been studied for its potential use as a tool for studying the function of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite.

Mechanism of Action

The exact mechanism of action of N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide is not fully understood, but it is believed to act as a selective antagonist of the CB1 cannabinoid receptor. By blocking the CB1 receptor, N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide may modulate the activity of the endocannabinoid system, which could explain its neuroprotective effects and potential therapeutic applications.
Biochemical and Physiological Effects
Studies have shown that N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide can protect neurons from oxidative stress and inflammation, which are known to contribute to neurodegeneration. N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide has been shown to have antinociceptive effects, meaning it can reduce pain perception.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation is that N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide has poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide in these conditions. Another area of interest is the role of the endocannabinoid system in regulating appetite and metabolism, and whether N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide could be used as a potential treatment for obesity or related metabolic disorders. Finally, more research is needed to fully understand the mechanism of action of N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide and its potential interactions with other receptors and signaling pathways in the body.
Conclusion
In conclusion, N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide is a synthetic compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide acts as a selective antagonist of the CB1 receptor and has been shown to have antinociceptive effects. While N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide has limitations in terms of solubility, it remains a useful tool for studying the endocannabinoid system and its role in various physiological processes. Future research is needed to fully understand the potential applications of N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide and its mechanism of action.

Synthesis Methods

The synthesis of N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide involves the reaction between 5-methyl-1-(3-methylbenzyl)-1H-pyrazole-3-carboxylic acid and furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide in high purity.

properties

IUPAC Name

N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-5-3-6-14(9-12)11-20-13(2)10-16(19-20)18-17(21)15-7-4-8-22-15/h3-10H,11H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUYOLGNEYQMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]furan-2-carboxamide

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